molecular formula C15H20BrNO5 B1365500 Boc-5-bromo-2-methoxy-L-phenylalanine CAS No. 261165-03-1

Boc-5-bromo-2-methoxy-L-phenylalanine

Cat. No.: B1365500
CAS No.: 261165-03-1
M. Wt: 374.23 g/mol
InChI Key: YRKQEACMEPBJKP-NSHDSACASA-N
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Description

Boc-5-bromo-2-methoxy-L-phenylalanine is a synthetic amino acid derivative used primarily in research settings. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a methoxy group at the 2-position on the phenyl ring. This compound is often utilized in peptide synthesis and other biochemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-bromo-2-methoxy-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.

    Bromination: The protected phenylalanine undergoes bromination at the 5-position using a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Methoxylation: The brominated intermediate is then methoxylated at the 2-position using a methoxylating agent like sodium methoxide in methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in solvents like dimethylformamide (DMF) or acetonitrile.

    Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc group removal.

Major Products:

Scientific Research Applications

Boc-5-bromo-2-methoxy-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-5-bromo-2-methoxy-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The bromine and methoxy groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, affecting the overall conformation and activity of the peptides .

Comparison with Similar Compounds

    Boc-5-bromo-L-phenylalanine: Lacks the methoxy group, making it less hydrophobic.

    Boc-2-methoxy-L-phenylalanine: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Boc-5-methoxy-L-phenylalanine: Has a methoxy group at the 5-position instead of bromine, altering its chemical properties.

Uniqueness: Boc-5-bromo-2-methoxy-L-phenylalanine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and physical properties. This combination allows for versatile applications in peptide synthesis and biochemical research .

Properties

IUPAC Name

(2S)-3-(5-bromo-2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-7-10(16)5-6-12(9)21-4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKQEACMEPBJKP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)Br)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164637
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261165-03-1
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261165-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[(1,1-dimethylethoxy)carbonyl]-2-methoxy-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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